Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
Description
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is a heterocyclic compound featuring a thiazolane core (a five-membered ring containing sulfur and nitrogen) functionalized with a 4-phenylpiperazinoacetyl group and two methyl ester moieties. The 4-phenylpiperazine group is notable for its role in modulating interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the thiazolane ring may influence conformational stability and metabolic resistance .
Properties
IUPAC Name |
dimethyl 3-[2-(4-phenylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTZNHSHUNVZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable dicarboxylate ester and a thiol.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is hypothesized to exhibit various pharmacological activities based on its structural characteristics. Some potential applications include:
- Antidepressant Activity : The presence of the phenylpiperazine moiety suggests possible interactions with serotonin receptors, which are crucial in mood regulation.
- Anticancer Properties : Compounds with thiazolane rings have been noted for their cytotoxic effects against various cancer cell lines. This compound could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells .
- Neuropharmacology : Given the structural similarities with known neuroactive compounds, this compound may have potential as a neuroprotective agent or in the treatment of neurodegenerative diseases.
Biological Evaluation and Molecular Docking
Preliminary studies indicate that compounds containing thiazolane rings exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .
- Interaction Studies : Ongoing research into the interactions of this compound with biological targets suggests it may bind to specific receptors involved in neurotransmission and cell signaling pathways. Techniques such as molecular docking could elucidate these interactions further.
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazolane ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents on the piperazine ring, or ester groups. Below is a detailed comparison with key analogs:
Dimethyl 3-[2-(4-Methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Structural Difference : Replaces the 4-phenyl group with a methyl group on the piperazine ring.
- Methylpiperazine derivatives are often associated with reduced receptor selectivity due to weaker hydrophobic interactions .
- Synthesis : Similar synthetic routes likely apply, involving coupling of methylpiperazine derivatives with thiazolane precursors.
Dimethyl 2-(tert-Butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate
- Structural Difference: Features a pyran ring (oxygen-containing heterocycle) instead of thiazolane and includes a tert-butylamino group.
- Intramolecular N–H···O hydrogen bonding in the pyran analog (bond length 0.93 Å, angle 141°) stabilizes its conformation, whereas the thiazolane compound’s sulfur atom may favor different non-covalent interactions (e.g., van der Waals or π-sulfur interactions) .
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic Acids
- Structural Difference: Quinoline core with dual piperazine substituents and carboxylic acid groups.
- Impact: The quinoline framework confers planar rigidity and fluorescence properties, unlike the flexible thiazolane ring. Carboxylic acid substituents enhance water solubility and metal-binding capacity, which the methyl esters in the thiazolane compound lack. These esters may instead improve oral bioavailability by resisting premature hydrolysis .
Research Implications and Limitations
While the target compound’s structure suggests versatility in drug design, direct experimental data on its biological activity or pharmacokinetics are absent in the provided evidence. Comparative analysis relies on structural extrapolation:
- The 4-phenylpiperazine group may enhance CNS activity compared to methylpiperazine analogs but could increase metabolic liabilities (e.g., CYP450 interactions).
- The thiazolane ring’s sulfur atom might improve metabolic stability over oxygen-containing heterocycles like pyran .
Further studies should prioritize synthesizing the compound and evaluating its receptor affinity, solubility, and stability relative to the analogs discussed.
Biological Activity
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS No. 294849-07-3) is a complex organic compound characterized by its thiazolane ring structure and various functional groups. This article aims to explore its biological activity, potential applications, and underlying mechanisms based on available research.
- Molecular Formula : C19H25N3O5S
- Molecular Weight : 407.48 g/mol
- Structural Features : The compound includes a dimethyl ester group, a thiazolane ring, and a phenylpiperazine moiety, which may contribute to its unique biological properties.
Potential Biological Activities
Preliminary investigations suggest that compounds with thiazolane structures exhibit diverse biological activities, including:
- Antidiabetic Activity : Similar compounds have shown potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are crucial in managing diabetes mellitus. For instance, derivatives with thiazolidine structures have been identified as effective PTP1B inhibitors with IC50 values ranging from 0.41 μM to 4.68 μM .
- Neuropharmacological Effects : The phenylpiperazine component is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Study: Antidiabetic Properties
A study on related thiazolidine derivatives revealed their effectiveness in reducing fasting blood glucose levels and improving glucose tolerance in diabetic mice. The most potent derivative exhibited an IC50 of 0.41 μM against PTP1B and improved insulin signaling pathways in HepG2 cells . This suggests that this compound may also possess similar antidiabetic properties.
Mechanistic Insights
The biological activity of this compound may stem from its ability to interact with specific biological targets involved in neurotransmission and cell signaling pathways. Molecular docking studies could provide insights into how it binds to these targets, enhancing its pharmacological profile compared to other similar compounds.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl 1,3-thiazolidine-2,4-dicarboxylate | Contains a thiazolidine ring | Known for its biological properties |
| Benzhydryl piperazine derivatives | Piperazine core with varied substitutions | Studied for neuropharmacological effects |
| Dimethyl 3-thiaadipate | Thia-adipate structure | Used in organic synthesis |
The specific combination of the thiazole ring and piperazine moiety in this compound may enhance its pharmacological profile compared to other compounds listed above.
Q & A
Q. How can researchers optimize the synthesis of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:
- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity for cyclization, while ethanol aids in intermediate purification via recrystallization .
- Reaction Time and Temperature : Extended reflux durations (e.g., 18 hours) improve intermediate formation, but shorter reflux times (4–8 hours) may prevent side reactions during condensation steps .
- Purification Techniques : Column chromatography (silica gel, petroleum ether/ethyl acetate) resolves structural analogs, while recrystallization (water-ethanol) ensures high-purity crystalline products .
- Characterization : Validate purity via melting point analysis, TLC, and NMR (e.g., ¹H/¹³C NMR for acetyl and piperazine proton shifts) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?
Methodological Answer: A multi-technique approach ensures structural fidelity:
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- Chromatography : GC or HPLC monitors reaction progress and impurity profiles (e.g., residual benzaldehyde or unreacted hydrazides) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity, particularly its interaction with neurotransmitter receptors?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Analysis : Test concentrations (1 nM–100 µM) to generate sigmoidal curves for EC₅₀/IC₅₀ calculations. Include positive controls (e.g., clozapine for 5-HT₂A antagonism) .
- Data Validation : Replicate assays in triplicate, apply ANOVA for statistical significance, and cross-validate with molecular docking (e.g., AutoDock Vina for piperazine-acetyl binding motifs) .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
- Comparative Analysis : Audit variables such as:
- Orthogonal Assays : Pair binding assays with functional readouts (e.g., β-arrestin recruitment) to confirm mechanistic consistency .
- Meta-Analysis : Use tools like PRISMA to aggregate data, identify outliers, and adjust for batch effects (e.g., solvent/DMSO concentration variations) .
Q. How can researchers assess the environmental persistence and degradation pathways of this compound?
Methodological Answer:
Q. What advanced techniques are suitable for identifying and quantifying impurities or degradation products in bulk samples?
Methodological Answer:
- Impurity Profiling :
- HPLC-DAD/MS : Use C18 columns (gradient elution: acetonitrile/0.1% formic acid) to resolve analogs (e.g., 4-phenylpiperazine derivatives) .
- Stability-Indicating Methods : Stress testing (heat, light, oxidation) followed by forced degradation studies identifies labile functional groups (e.g., ester hydrolysis) .
- Quantitative NMR (qNMR) : Deuterated solvents (CDCl₃) and internal standards (e.g., maleic acid) enable impurity quantification without reference standards .
- Regulatory Alignment : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
Q. Data Analysis and Experimental Design
Q. How should researchers design a robust dose-response study to evaluate the compound’s cytotoxicity across cell lines?
Methodological Answer:
Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental results in receptor binding studies?
Methodological Answer:
- Docking Refinement :
- Experimental Cross-Check :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
